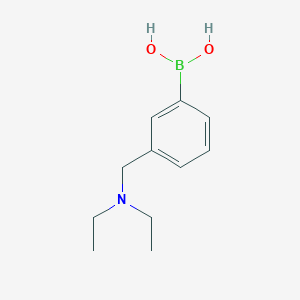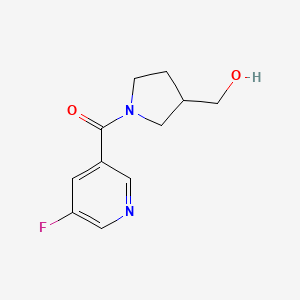
(3-((Diethylamino)methyl)phenyl)boronic acid
Descripción general
Descripción
“(3-((Diethylamino)methyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H18BNO2 . It has a molecular weight of 207.08 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
Synthesis Analysis
Boronic acids, such as “(3-((Diethylamino)methyl)phenyl)boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The synthesis of boronic acids typically involves the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of boronic esters is another method that has been developed, although it is not as well-established .Molecular Structure Analysis
The InChI code for “(3-((Diethylamino)methyl)phenyl)boronic acid” is 1S/C11H18BNO2/c1-3-13(4-2)9-10-6-5-7-11(8-10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3 .Chemical Reactions Analysis
Boronic acids are used in Suzuki–Miyaura (SM) coupling reactions, which involve the formation of carbon–carbon bonds . The reaction involves two key steps: oxidative addition, where palladium donates electrons to form a new Pd–C bond, and transmetalation, where the organic group is transferred from boron to palladium .Physical And Chemical Properties Analysis
“(3-((Diethylamino)methyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 207.08 .Aplicaciones Científicas De Investigación
Carbohydrate and Diol Recognition
- Boronic acids like (3-((Diethylamino)methyl)phenyl)boronic acid demonstrate significant interaction with carbohydrate moieties on biological membranes. This interaction is critical for understanding cellular processes involving carbohydrates, such as glycoproteins and glycolipids (Otsuka et al., 2003).
Synthesis and Crystal Structure Analysis
- The synthesis process and crystal structure analysis of amino-3-fluorophenyl boronic acid, a derivative of the parent compound, have been explored. This research contributes to the understanding of the molecular structure and potential applications in material science (Das et al., 2003).
Functional Polymers and Polymerisation
- Acrylamido boronic acids, closely related to (3-((Diethylamino)methyl)phenyl)boronic acid, are essential in developing functional polymers. They are used as building blocks in polymer synthesis, highlighting their role in material science and engineering (D'Hooge et al., 2008).
Sensing Applications
- Phenylboronic acids are used in sensors due to their ability to bind with diols. (3-((Diethylamino)methyl)phenyl)boronic acid has applications in creating sensors, especially for detecting carbohydrates and sugars at physiological pH levels, which is significant in biomedical and diagnostic applications (Sartain et al., 2008).
Biological and Chemical Sensing
- The compound's derivatives have been used in constructing glucose sensing materials that operate at physiological pH. This is vital for non-invasive monitoring technologies in healthcare, such as diabetes monitoring (Alexeev et al., 2004).
Bacterial Detection
- Boronic acids, due to their ability to bind diols, have been utilized in detecting bacteria. This is critical for developing new, less expensive, and more robust affinity sensors for a range of compounds, including pathogens (Wannapob et al., 2010).
Chemical Catalysis
- Phenylboronic acids like (3-((Diethylamino)methyl)phenyl)boronic acid serve as catalysts in various chemical reactions, contributing significantly to synthetic chemistry and industrial applications (Ishihara et al., 2001).
Mecanismo De Acción
Target of Action
The primary target of (3-((Diethylamino)methyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with the metal catalyst in this reaction, specifically palladium .
Mode of Action
The compound participates in the Suzuki–Miyaura cross-coupling reaction through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . In transmetalation, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its targets leads to changes in this pathway, resulting in the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound’s susceptibility to hydrolysis is dependent on the substituents in the aromatic ring and the ph of the environment . The rate of the reaction is considerably accelerated at physiological pH , which could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of new organic compounds, which can have various applications in fields such as medicinal chemistry and materials science .
Action Environment
The action of (3-((Diethylamino)methyl)phenyl)boronic acid is influenced by environmental factors such as pH . As mentioned earlier, the rate of the compound’s reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(diethylaminomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO2/c1-3-13(4-2)9-10-6-5-7-11(8-10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIMXKVETPNUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1531908.png)
![1-[2-(4-Aminophenyl)ethyl]piperidin-4-ol](/img/structure/B1531909.png)




![2-Aza-spiro[5.4]decane hydrochloride](/img/structure/B1531918.png)
![1-[(Cyclohexylamino)methyl]cyclobutan-1-ol](/img/structure/B1531921.png)


